molecular formula C12H13NO2 B1605619 3-(1-methyl-1H-indol-3-yl)propanoic acid CAS No. 7479-20-1

3-(1-methyl-1H-indol-3-yl)propanoic acid

Cat. No.: B1605619
CAS No.: 7479-20-1
M. Wt: 203.24 g/mol
InChI Key: VVKVBQDZJLGAFG-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-indol-3-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring substituted with a methyl group at the nitrogen atom and a propanoic acid chain at the 3-position of the indole ring .

Biochemical Analysis

Biochemical Properties

The role of 3-(1-methyl-1H-indol-3-yl)propanoic acid in biochemical reactions is primarily associated with its ability to inhibit serine protease . Serine proteases are a type of enzyme that cleaves peptide bonds in proteins, playing a crucial role in many biological processes. The interaction between this compound and these enzymes could have significant implications for various biochemical pathways.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to inhibit DNA synthesis and cell growth . This compound is highly toxic for tumor cells and normal cells, but less so for normal tissues . It also modifies the regulatory domain of cancer cells, potentially altering their activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is known to block the activation of serine protease in response to thymidylate . This could lead to changes in gene expression and potentially disrupt various cellular processes.

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined at present. It is known to interact with serine protease , but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are areas that need further exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-indol-3-yl)propanoic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For example, methanesulfonic acid (MsOH) can be used under reflux in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for scalability and cost-effectiveness, making them suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(1-methyl-1H-indol-3-yl)propanoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-indol-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(1-methylindol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-13-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13/h2-5,8H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKVBQDZJLGAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322590
Record name 3-(1-Methyl-1H-indol-3-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7479-20-1
Record name 7479-20-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401600
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(1-Methyl-1H-indol-3-yl)-propionic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-methyl-1H-indol-3-yl)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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